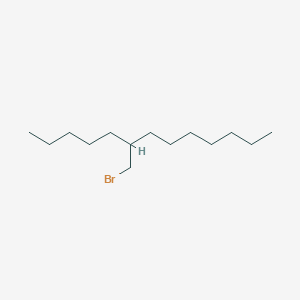
6-(Bromomethyl)tridecane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Polymer Development
6-(Bromomethyl)tridecane is used as a key monomer in the synthesis and development of hyperbranched polymers. For example, its application in the synthesis of thermotropic dendrimers, utilizing phase-transfer-catalyzed polyetherification, followed by alkylation, has been reported. This process results in the production of soluble hyperbranched polymers with potential applications in various fields, including materials science and engineering (Percec, Kawasumi, & Chu, 1994).
Structural and Conformational Analysis
Research has also focused on understanding the molecular structure and conformational properties of compounds derived from or related to this compound. X-ray analysis has been employed to confirm the positioning of substituents and to provide insights into the stereochemistry and geometric configuration of the molecules, which is crucial for comprehending their chemical behavior and potential applications (Lenstra, V. D. Mieroop, Geise, V. Bree, & Anteunis, 2010).
Chemical Reaction Mechanisms
Understanding the reaction mechanisms and pathways of this compound and its derivatives has been a subject of study. Investigations into the effects of substitution on norbornane skeletons, the geometry of acetal groups, and the mechanisms of certain chemical reactions involving these compounds contribute to a deeper understanding of their chemical properties and potential reactivity (Hirano, Hiyama, & Nozaki, 1976).
Mécanisme D'action
Target of Action
This compound is primarily used in the synthesis of other organic compounds .
Mode of Action
6-(Bromomethyl)tridecane is an organobromine compound that is highly reactive due to its superior electrophilicity. It can act as an electrophilic reagent in various chemical reactions, providing a pathway to synthesize a wide range of chemical products.
Biochemical Pathways
Pharmacokinetics
As a synthetic reagent, it is primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
As a synthetic reagent, its primary role is in the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . It is also important to store the compound in suitable and closed containers for disposal .
Propriétés
IUPAC Name |
6-(bromomethyl)tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZTZDZRNVURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00833678 | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85531-03-9 | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85531-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
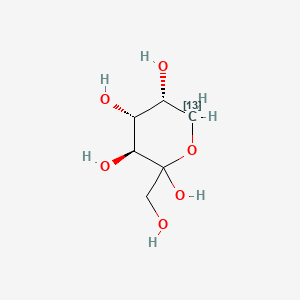
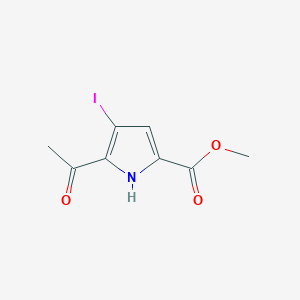
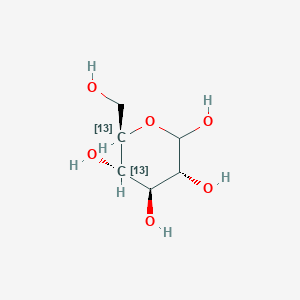

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

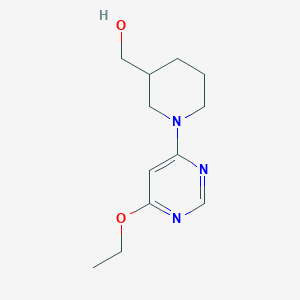
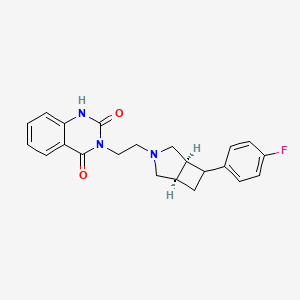
![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)